3-(Piperazin-1-YL)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSJWYUKDBQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564433 | |
| Record name | 3-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131633-88-0 | |
| Record name | 3-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Biological Activities of 3 Piperazin 1 Yl 1h Indazole Derivatives
Antineoplastic and Antiproliferative Activitiesnih.govresearchgate.netnih.govworldscientific.com
Derivatives based on the 3-(piperazin-1-yl)-1H-indazole core have demonstrated significant potential as anticancer agents. nih.govworldscientific.com Research has focused on the synthesis and biological evaluation of these compounds, revealing potent growth inhibitory activity against various cancer cell lines. researchgate.netnih.gov These activities are often achieved through mechanisms such as the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in cancerous cells. nih.govresearchgate.net
The cytotoxic potential of this compound derivatives has been extensively studied in vitro using a panel of human cancer cell lines. nih.govresearchgate.net These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), providing a quantitative measure of its cytotoxic potency.
Derivatives of this compound have shown significant antiproliferative activity against breast cancer cell lines. One study reported a series of indazole derivatives, with compound 2f exhibiting potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line. researchgate.netnih.gov Treatment of 4T1 cells with compound 2f not only inhibited proliferation but also suppressed colony formation and promoted apoptosis. researchgate.netnih.gov In another study, novel indazole analogues of curcumin (B1669340) were synthesized and tested against the MCF-7 breast cancer cell line. japsonline.com The synthesized compounds showed moderate cytotoxicity, with IC₅₀ values ranging from 45.97 to 86.24 µM. japsonline.com For instance, compound 3b from this series recorded an IC₅₀ value of 45.97 µM against MCF-7 cells. japsonline.com
Cytotoxicity of this compound Derivatives Against Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2f | 4T1 | 0.23 | researchgate.netnih.gov |
| 3b | MCF-7 | 45.97 | japsonline.com |
| 3c | MCF-7 | 62.06 | japsonline.com |
| 3d | MCF-7 | 86.24 | japsonline.com |
The antiproliferative effects of these derivatives have also been confirmed in liver cancer cell lines. A series of fluorinated indolinone derivatives were tested against hepatocellular carcinoma (HCC) cell lines HuH7 and HepG2. nih.gov Compound 16c showed potent activity against both HuH7 and HepG2 cells, with IC₅₀ values of 1.1 µM and 0.4 µM, respectively, which was more potent than the reference drug sunitinib. nih.gov Furthermore, a series of piperazine-indazole derivatives (6a–u ) were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including HepG2. nih.gov In a separate study, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity, with several compounds showing potent anti-proliferative activity against HepG2 cells. researchgate.net Another study on pyrazole (B372694)–indole (B1671886) hybrids found that compounds 7a and 7b exhibited excellent anticancer inhibition against the HepG2 cancer cell line with IC₅₀ values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively. acs.org
Cytotoxicity of this compound Derivatives Against Liver Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 16c | HUH7 | 1.1 | nih.gov |
| HepG2 | 0.4 | ||
| 7a | HepG2 | 6.1 | acs.org |
| 7b | HepG2 | 7.9 | acs.org |
Significant antiproliferative activity has been observed against leukemia cell lines. In a study focused on designing and synthesizing 1H-indazole-3-amine derivatives, most of the synthesized piperazine-indazole compounds (6a–u ) showed significant antiproliferative activity against K562 cells. nih.gov Compound 6o from this series was particularly promising, with an IC₅₀ value of 5.15 µM against the K562 cell line, and it demonstrated good selectivity when tested against normal cells. nih.govresearchgate.net Another study identified compound AKE-72 as a potent Pan-BCR-ABL inhibitor with remarkable and selective anti-leukemic activity against the K562 cell line, showing a half-maximal growth inhibition concentration (GI₅₀) of less than 10 nM. nih.gov
Cytotoxicity of this compound Derivatives Against Leukemia Cell Line
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6o | K562 | 5.15 | nih.govresearchgate.net |
| AKE-72 (5) | K562 | <0.01 (GI₅₀) | nih.gov |
The cytotoxic effects of this compound derivatives extend to lung cancer cells. The same series of 1H-indazole-3-amine derivatives (6a–u ) that were effective against leukemia and liver cancer cells were also evaluated against the human lung cancer cell line A549. nih.govresearchgate.net In a study of pyrazole–indole hybrids, 13 compounds showed powerful anticancer activities against A549 human lung cancer cells. acs.org For example, compound 10 , an indole-1,3,4-oxadiazole hybrid, was identified as highly potent with an IC₅₀ value of 3.1 µM against the A549 cell line. mdpi.com
Cytotoxicity of this compound Derivatives Against Lung Cancer Cell Line
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 10 | A549 | 3.1 | mdpi.com |
| Compound 25 | A549 | 5.01 | fabad.org.tr |
Colon cancer cell lines have also been shown to be susceptible to these compounds. A series of novel piperazine (B1678402)–chalcone hybrids were designed, and their antiproliferative activity was evaluated. nih.gov Compounds Vd and Ve arrested the HCT-116 cell cycle in the G2/M phase and induced a significant increase in apoptosis. nih.gov In a separate study, indazole analogues of curcumin were tested against the WiDr colon cancer cell line, with IC₅₀ values ranging from 27.20 to 58.19 μM. japsonline.com Notably, compounds 3b , 3c , and 3d were more active against WiDr cells than the parent compound curcumin. japsonline.com Additionally, a study on pyrazole-indole hybrids identified eleven compounds that showed significantly more potent anticancer activities against HCT-116 cells, with IC₅₀ values ranging from 17.4 to 38.9 µM. acs.org
Cytotoxicity of this compound Derivatives Against Colon Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3b | WiDr | 27.20 | japsonline.com |
| 3c | WiDr | 32.81 | japsonline.com |
| 3d | WiDr | 38.93 | japsonline.com |
| Vd | HCT-116 | Data not specified | nih.gov |
| Ve | HCT-116 | Data not specified | nih.gov |
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Prostate Cancer (e.g., PC-3)
A series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including the prostate cancer cell line PC-3. researchgate.netnih.gov These evaluations, conducted using the methyl thiazolyl tetrazolium (MTT) colorimetric assay, have identified the potential of these compounds as antiproliferative agents against prostate cancer. researchgate.netnih.gov In silico studies have also been performed on arylpiperazine derivatives to investigate their anti-proliferative activity against PC-3 prostate cancer cell lines, providing a roadmap for the design of more potent anti-prostate cancer compounds. nih.gov
Furthermore, other studies have reported on the antiproliferative effects of various indole and imidazole (B134444) derivatives against PC-3 cells. For instance, a bis-indole derivative demonstrated cell apoptosis in PC-3 cells. fabad.org.trnajah.edu Similarly, certain imidazole hybrids have shown significant antiproliferative effects against the PC-3 prostate carcinoma cell line. mdpi.com
| Compound Type | Cell Line | Activity | Reference |
| 1H-indazole-3-amine derivatives | PC-3 | Inhibitory activity | researchgate.netnih.gov |
| Arylpiperazine derivatives | PC-3 | Anti-proliferative activity | nih.gov |
| Bis-indole derivative | PC-3 | Apoptosis induction | fabad.org.trnajah.edu |
| Imidazole hybrid (Compound 57) | PC-3 | Antiproliferative (IC50: 0.04 µM) | mdpi.com |
| Imidazole-oxazole hybrid (Analog 53) | PC-3 | Anticancer (IC50: 0.023 µM) | mdpi.com |
Mechanisms of Antiproliferative Action
The antiproliferative effects of this compound derivatives are attributed to several interconnected mechanisms that disrupt cancer cell growth and survival. These mechanisms primarily involve the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with pathways that regulate cell proliferation and survival.
A key mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain 1H-indazole-3-amine derivatives can trigger apoptosis in cancer cells. researchgate.netnih.gov For example, compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov
Similarly, other indazole derivatives, such as compound 2f, have been shown to promote apoptosis in 4T1 breast cancer cells. researchgate.netnih.gov This apoptotic induction is often mediated through the activation of caspases and modulation of the mitochondrial pathway. researchgate.netnih.gov Research on other related heterocyclic compounds, such as indole derivatives, further supports the role of apoptosis in their anticancer activity. mbimph.com For instance, some indole derivatives induce apoptosis by activating caspase-3 and caspase-9. mbimph.com
In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest. This prevents cancer cells from proceeding through the phases of cell division. For instance, compound 6o, a 1H-indazole-3-amine derivative, has been shown to affect the cell cycle in K562 cells. researchgate.netnih.gov
Other studies on related compounds have demonstrated similar effects. Indole-containing compounds can cause cell cycle arrest at the G0/G1 phase, while others induce a G2/M phase arrest. mbimph.commdpi.com Dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) polypyridyl complexes have been found to arrest the cell cycle at the G1 phase in T-24 cells. nih.gov
| Compound/Derivative | Cell Line | Cell Cycle Phase Arrest | Reference |
| Compound 6o | K562 | G2/M phase | researchgate.net |
| Indole-containing compounds | HepG2 | G0/G1 phase | mbimph.com |
| Indole-chalcone derivative (Compound 1) | Huh7 | G2/M phase | mdpi.com |
| Dehydroabietyl piperazine dithiocarbamate ruthenium (II) complexes (6a and 6c) | T-24 | G1 phase | nih.gov |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Certain indazole derivatives have been found to inhibit these processes. For example, compound 2f has been shown to disrupt the migration and invasion of 4T1 breast cancer cells. researchgate.netnih.gov This inhibitory effect was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). researchgate.netnih.gov
The induction of apoptosis by this compound derivatives is regulated by their interaction with key apoptotic proteins. These compounds can alter the expression levels of pro-apoptotic and anti-apoptotic proteins, tipping the balance towards cell death.
For example, compound 6o has been shown to affect apoptosis by potentially inhibiting Bcl-2 family members. researchgate.netnih.gov Similarly, compound 2f promotes apoptosis in 4T1 cells by upregulating cleaved caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Other studies on pyrazole–indole hybrids and quinoxaline (B1680401) derivatives have also demonstrated their ability to modulate these apoptotic proteins, leading to increased caspase-3 activity and an elevated Bax/Bcl-2 ratio. acs.orgnih.gov
| Compound/Derivative | Cell Line | Effect on Apoptotic Proteins | Reference |
| Compound 6o | K562 | Inhibition of Bcl-2 family members | researchgate.netnih.gov |
| Compound 2f | 4T1 | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2 | researchgate.netnih.gov |
| Pyrazole–indole hybrids (7a and 7b) | HepG2 | Increased caspase-3 activity; inhibition of Bcl-2 | acs.org |
| Quinoxaline derivative (Compound 11) | - | Increased Bax/Bcl-2 ratio and caspase-3 levels | nih.gov |
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is tightly regulated by the MDM2 oncoprotein. The interaction between p53 and MDM2 is a key target for cancer therapy. Research has shown that some 1H-indazole-3-amine derivatives, such as compound 6o, may exert their anticancer effects by modulating the p53/MDM2 pathway. researchgate.netnih.gov This modulation was observed through western blotting analysis which showed changes in the expression of p53 and MDM2 proteins in K562 cells treated with compound 6o. researchgate.net
Furthermore, a small synthetic compound, KMU-193, has been shown to induce apoptosis in A549 human lung carcinoma cells through a p53-dependent pathway. waocp.org This highlights the importance of the p53 pathway in the mechanism of action of these types of compounds.
In Vivo Antitumor Efficacy in Preclinical Models
Derivatives of this compound have demonstrated notable antitumor effects in various preclinical models. For instance, PKI-587, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR, has shown significant tumor growth inhibition in xenograft models of breast, colon, lung, and glioma cancers. aacrjournals.org In a breast cancer model (MDA-MB-361), which has elevated HER2 levels and a mutant PI3K-α, PKI-587 induced tumor regression. aacrjournals.org The efficacy of PKI-587 was also enhanced when combined with other targeted agents, such as a MEK1,2 kinase inhibitor in a colon tumor model and an irreversible HER2 kinase inhibitor in a non-small cell lung cancer model. aacrjournals.org
Another derivative, a pyrimidine–indazole–pyridine hybrid, exhibited profound in vivo potency in a Bel-7402 xenografted mouse model, with a tumor growth inhibition of 76.02%. tandfonline.com This compound was found to be more effective than the established drugs Idelalisib and Sorafenib in the same model. tandfonline.com Furthermore, the 1H-indazole-3-amine derivative, compound 6o, showed promising antitumor activity against the K562 chronic myeloid leukemia cell line. nih.gov
Modulation of Kinase Activity
The this compound core structure has been extensively utilized to design inhibitors targeting a variety of kinases crucial for cancer progression.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Several this compound derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs). nih.gov A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized and evaluated for their FGFR inhibitory activity. mdpi.com One compound from this series, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide, was identified as a potent FGFR1 inhibitor. mdpi.com Further modifications led to compounds with improved activity. For instance, the introduction of a piperazine moiety at the 4-position of the indazole ring resulted in potent FGFR inhibitors. mdpi.com
Additionally, fragment-based virtual screening has led to the discovery of novel 1H-1,2,4-triazole, benzothiazole, and indazole-based derivatives as potent FGFR1 inhibitors. nih.gov These compounds, incorporating the this compound scaffold, have shown significant inhibitory activity against FGFR1. nih.gov
Tyrosine Kinase Inhibition (e.g., ALK, VEGFR, BCR-ABL, ROCK-II)
Derivatives of this compound have demonstrated broad-spectrum tyrosine kinase inhibitory activity.
Anaplastic Lymphoma Kinase (ALK): Entrectinib, an indazole-based derivative, is a known inhibitor of anaplastic lymphoma kinase (ALK). nih.govnih.gov The 5-(3,5-difluorobenzyl)-1H-indazole moiety has been identified as a key pharmacophore for dual ALK/ROS1 inhibition. acs.org
Vascular Endothelial Growth Factor Receptor (VEGFR): Pazopanib and Axitinib are examples of approved drugs with an indazole core that inhibit VEGFR. nih.govnih.gov Numerous studies have focused on developing novel this compound derivatives as VEGFR-2 inhibitors. nih.govrsc.orgtandfonline.comtandfonline.com
Rho-Associated Coiled-Coil Containing Protein Kinase II (ROCK-II): A series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy(or 2-amino) analogs have been designed as inhibitors of ROCK-II. nih.govresearchgate.net Compounds such as SR-1459, SR-715, and SR-899 have shown potent inhibition of ROCK-II with IC50 values of 13 nM, 80 nM, and 100 nM, respectively. nih.gov
A significant achievement in this chemical class is the development of pan-BCR-ABL inhibitors effective against resistant mutations like T315I, a common challenge in chronic myeloid leukemia (CML) therapy. nih.govnih.gov AKE-72, a 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, has emerged as a potent pan-BCR-ABL inhibitor. nih.govnih.govtandfonline.comsemanticscholar.org This compound demonstrated remarkable potency against both wild-type BCR-ABL (IC50 < 0.5 nM) and the T315I mutant (IC50 = 9 nM). nih.govnih.govsemanticscholar.org AKE-72 also effectively inhibited other clinically relevant BCR-ABL mutants. nih.gov
| Compound | Target | IC50 (nM) |
| AKE-72 | BCR-ABLWT | < 0.5 |
| BCR-ABLT315I | 9 | |
| BCR-ABLE255K | 8.98 | |
| BCR-ABLF317I | 3.12 | |
| BCR-ABLH396P | < 1.0 | |
| BCR-ABLQ252H | 3.88 |
This table presents the inhibitory activity of AKE-72 against various BCR-ABL mutants. semanticscholar.org
Pim Kinase Inhibition
The this compound scaffold has also been explored for the development of Pim kinase inhibitors. A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were identified as potent pan-Pim kinase inhibitors. nih.govresearchgate.net For example, compound 59a showed high potency against Pim-1, Pim-2, and Pim-3 with IC50 values ranging from 3 to 11 nM. nih.gov Further optimization led to the identification of compound 13o as a potent pan-Pim inhibitor. nih.gov
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| 59a | 3 | 11 | - |
| 59b | 142 | >3000 | - |
| 59c | 3 | 70 | - |
| 60a | 1 | 9 | - |
| S-60e | 0.4 | 1.1 | - |
This table shows the inhibitory concentrations of various 3-(pyrazin-2-yl)-1H-indazole derivatives against Pim kinases. nih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition
Derivatives of this compound are prominent in the landscape of phosphoinositide 3-kinase (PI3K) inhibitors. GDC-0941 (Pictilisib), a potent and selective inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) thieno[3,2-d]pyrimidine (B1254671) core. nih.govresearchgate.net This compound has been evaluated in clinical trials for cancer treatment. researchgate.net The development of 3-ethynyl-1H-indazoles has also led to the discovery of multiple PI3K/PDK1/mTOR inhibitors, with some compounds showing selectivity for the PI3Kα isoform. oncotarget.com Additionally, piperazinylquinoxaline derivatives have been identified as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activity against PI3Kα. plos.org
Central Nervous System (CNS) Activities
The central nervous system is a primary target for this compound derivatives, with studies exploring their influence on various receptors and behavioral models.
Antipsychotic Potential
The potential of these derivatives as antipsychotic agents has been a significant area of research, largely due to their multi-target receptor profile. nih.govnih.gov A key compound in this class, N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3), was identified through virtual screening as a potential antipsychotic. nih.govresearchgate.net This has spurred the synthesis and evaluation of numerous derivatives to optimize their pharmacological properties. nih.govresearchgate.net
The affinity of this compound derivatives for dopamine (B1211576) receptors is a cornerstone of their antipsychotic potential. The compound D2AAK3 demonstrated a notable affinity for the dopamine D2 receptor, with a reported Ki value of 115 nM. nih.govresearchgate.net Further studies revealed that D2AAK3 also possesses nanomolar or low micromolar affinity for D1 and D3 receptors. nih.govresearchgate.net
The exploration of D2AAK3 derivatives has shown that modifications to the aryl part of the piperazine moiety can influence dopamine receptor binding. nih.gov For instance, introducing a substituent at the ortho position of the phenyl ring is a favored modification for enhancing binding to the D2 receptor. nih.gov Selected derivatives, such as compounds 1 and 10 from one study, maintained high nanomolar affinity for D3 receptors while showing varied affinities for the D1 receptor. nih.gov The search for selective D2 receptor antagonists has also led to the identification of derivatives with good to moderate affinity for the D2 receptor, while showing no significant affinity for D1 and D3 receptors. mdpi.com
Table 1: Dopamine Receptor Affinity of Selected this compound Derivatives
| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| D2AAK3 | Low micromolar | 115 | Low micromolar |
| Compound 1 | - | - | High nanomolar |
| Compound 10 | - | - | High nanomolar |
| Compound 14 | No affinity | 676 ± 134 | No affinity |
| Compound 17 | No affinity | 381 ± 48 | No affinity |
| Compound 23 | No affinity | 724 ± 114 | No affinity |
In addition to dopamine receptors, serotonin (B10506) receptors are crucial targets for atypical antipsychotics. Derivatives of this compound have been shown to interact with several serotonin receptor subtypes. The lead compound D2AAK3 displays nanomolar or low micromolar affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govresearchgate.net This multi-receptor profile is considered beneficial for the treatment of schizophrenia. nih.gov
The synthesis of D2AAK3 derivatives has aimed to optimize this serotonin receptor interaction. nih.gov Radioligand binding assays have been used to determine the affinity of these compounds for 5-HT1A and 5-HT2A receptors. nih.gov Functional assays have confirmed that D2AAK3 acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. researchgate.net The size and position of substituents on the phenyl ring of the piperazine moiety significantly affect the binding affinity for these serotonin receptors. nih.gov For instance, selected derivatives (compounds 1, 10, and 11) preserved high nanomolar affinities for the 5-HT7 receptor. nih.gov
Table 2: Serotonin Receptor Affinity of Selected this compound Derivatives
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| D2AAK3 | Nanomolar/Low micromolar | Nanomolar/Low micromolar | Nanomolar/Low micromolar |
| Compound 1 | - | - | High nanomolar |
| Compound 10 | - | - | High nanomolar |
| Compound 11 | - | - | High nanomolar |
| Compound 14 | No affinity | No affinity | No affinity |
| Compound 17 | No affinity | No affinity | No affinity |
| Compound 23 | No affinity | No affinity | No affinity |
The antipsychotic potential of this compound derivatives has been further investigated through in vivo behavioral studies. A key model used is the amphetamine-induced hyperactivity test in mice, which is predictive of antipsychotic activity. nih.govresearchgate.net The compound D2AAK3 was found to decrease amphetamine-induced hyperactivity, supporting its potential as an antipsychotic agent. researchgate.net Similarly, two other promising derivatives also demonstrated the ability to reduce this hyperactivity in mice. researchgate.net
In the passive avoidance test, which assesses effects on memory, D2AAK3 was shown to improve memory consolidation after acute treatment in mice. nih.govresearchgate.net This suggests a potential cognitive-enhancing effect, which is a desirable feature for antipsychotic medications. researchgate.net However, not all derivatives shared this pro-cognitive profile; some compounds did not interfere with memory consolidation in the passive avoidance test. researchgate.net
Effects on Memory Consolidation
The impact of this compound derivatives on cognitive functions, specifically memory consolidation, has been noted. As mentioned, the compound D2AAK3 demonstrated a positive effect on memory consolidation in the passive avoidance test in mice. nih.govresearchgate.net This finding suggests that certain compounds within this class may have the potential to address the cognitive deficits often associated with schizophrenia. researchgate.net However, the effects on memory can vary between different derivatives, as some have been found to be neutral in this regard. researchgate.net
Anxiogenic Activity
The investigation of this compound derivatives has also revealed effects on anxiety-related behaviors. In the elevated plus maze test, a common model for assessing anxiety in rodents, D2AAK3 was found to induce anxiogenic activity 30 minutes after acute administration in mice. nih.govresearchgate.net Interestingly, this anxiety-producing effect was no longer observable 60 minutes after the administration of the compound. nih.govresearchgate.net This time-dependent effect on anxiety highlights the complex pharmacological profile of these compounds and suggests that their influence on anxiety processes may be transient. researchgate.net
Interaction with Muscarinic (M1) and Histamine (B1213489) (H1) Receptors
Certain derivatives of the this compound scaffold have been evaluated for their activity at muscarinic and histamine receptors, which are important targets in the central nervous system and other tissues. core.ac.ukresearchgate.netresearchgate.netgoogle.comuni-regensburg.debindingdb.org Muscarinic receptors, particularly the M1 subtype, are involved in cognitive function, while histamine H1 receptors are implicated in allergic reactions and sleep regulation. core.ac.ukgoogle.comuni-regensburg.debindingdb.org
Research has shown that specific substitutions on the indazole and piperazine rings can modulate the affinity and selectivity of these compounds for different receptor subtypes. For example, a study on multi-target ligands for dopamine and serotonin receptors based on indazole and piperazine scaffolds also investigated their effects on M1 and H1 receptors to assess their potential for treating schizophrenia. researchgate.netresearchgate.net The findings indicated that some of these derivatives displayed a desirable receptor profile, with significant affinity for dopamine and serotonin receptors without considerable interaction with M1 and H1 receptors, which is beneficial for avoiding certain side effects. researchgate.net
The exploration of these interactions is crucial for the development of new therapeutic agents with improved efficacy and safety profiles for a variety of neurological and psychiatric disorders.
Antimicrobial Activities
Derivatives of this compound have demonstrated notable antimicrobial properties, showing activity against various bacterial and fungal strains. biomedres.usresearchgate.netnih.govresearchgate.netingentaconnect.comsmolecule.comderpharmachemica.combenthamdirect.com
Several studies have highlighted the potential of this compound derivatives as antibacterial agents. biomedres.usresearchgate.netingentaconnect.comsmolecule.comderpharmachemica.combenthamdirect.comresearchgate.net These compounds have been screened against a range of Gram-positive and Gram-negative bacteria. For instance, a series of novel 3,5-disubstituted indazole derivatives, including those with a piperazine moiety, were synthesized and tested for their antibacterial activity against pathogens like Escherichia coli, Bacillus subtilis, and Salmonella typhi. researchgate.netingentaconnect.combenthamdirect.com Some of these compounds exhibited significant inhibitory effects. researchgate.netingentaconnect.combenthamdirect.com
In another study, a series of 1H-indazole-3-carboxamides, which include a piperazine linkage, were synthesized and evaluated for their antimicrobial properties. derpharmachemica.com The research demonstrated that specific substitutions on the piperazine ring could enhance the antibacterial activity of these derivatives. Further research has also shown that the introduction of a piperazine group can improve the physicochemical properties of indazole derivatives, potentially leading to better antibacterial efficacy. nih.gov
The table below summarizes the antibacterial activity of selected this compound derivatives.
| Compound/Derivative | Bacterial Strain(s) | Activity/Findings |
| 3,5-disubstituted indazole derivatives | Escherichia coli, Bacillus subtilis, Salmonella typhi | Some compounds showed significant antibacterial activity. researchgate.netingentaconnect.combenthamdirect.com |
| 1H-indazole-3-carboxamides | Various bacterial strains | Substitutions on the piperazine ring influenced antibacterial activity. derpharmachemica.com |
| Piperazine-indazole derivatives | K562 cells (as a model) | Introduction of a piperazine group improved physicochemical properties. nih.gov |
In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal potential. biomedres.usresearchgate.netnih.govresearchgate.netingentaconnect.com These compounds have been tested against a variety of fungal species, including pathogenic yeasts like Candida albicans.
One study focused on the synthesis and antifungal screening of novel 3,5-disubstituted indazole derivatives against fungi such as Aspergillus flavus, Penicillium citrinum, and Fusarium oxysporum. researchgate.netingentaconnect.com The results indicated that some of the synthesized compounds displayed notable antifungal activity. researchgate.netingentaconnect.com
Another research effort involved the design and synthesis of indazole derivatives with the aim of discovering new anticandidal agents. nih.gov This work demonstrated that certain 3-phenyl-1H-indazole derivatives, which could be further modified with a piperazine group, had promising activity against Candida species. nih.gov The development of triazole compounds containing a piperazine moiety has also been explored, showing the versatility of the piperazine scaffold in creating antifungal agents. researchgate.net
The table below outlines the antifungal activity of selected this compound derivatives.
| Compound/Derivative | Fungal Strain(s) | Activity/Findings |
| 3,5-disubstituted indazole derivatives | Aspergillus flavus, Penicillium citrinum, Fusarium oxysporum | Some compounds exhibited significant antifungal activity. researchgate.netingentaconnect.com |
| 3-phenyl-1H-indazole derivatives | Candida species | Showed promising anticandidal activity. nih.gov |
| Triazole compounds with piperazine moiety | Human pathogenic fungi | The piperazine scaffold is a key component in the design of these antifungal agents. researchgate.net |
Other Reported Biological Activities
Beyond their interactions with specific receptors and antimicrobial effects, derivatives of this compound have been reported to possess other significant biological properties, including anti-inflammatory and analgesic effects. smolecule.comresearchgate.netnih.govacs.orginnovareacademics.inacs.orgmdpi.combohrium.com
The anti-inflammatory potential of this compound derivatives has been a subject of considerable research. smolecule.comresearchgate.netnih.govacs.orginnovareacademics.in These compounds have been shown to inhibit key mediators of inflammation. For example, some indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. researchgate.netinnovareacademics.in
In one study, the anti-inflammatory action of investigated indazoles was demonstrated through their ability to inhibit carrageenan-induced hind paw edema in a dose-dependent manner. researchgate.net Furthermore, these compounds were shown to inhibit pro-inflammatory cytokines and free radicals. researchgate.net The development of new H4 receptor ligands with a piperazine component has also led to the identification of compounds with significant in vivo anti-inflammatory properties. acs.org Computational studies, such as molecular docking and simulations, have been employed to further investigate the anti-inflammatory activity of these derivatives and their interactions with the cyclooxygenase enzyme. innovareacademics.in
The table below summarizes the anti-inflammatory properties of selected this compound derivatives.
| Compound/Derivative | Mechanism/Model | Activity/Findings |
| Investigated indazoles | Carrageenan-induced hind paw edema | Dose-dependent inhibition of edema; inhibition of COX-2, pro-inflammatory cytokines, and free radicals. researchgate.net |
| H4 Receptor ligands with piperazine | Carrageenan-induced paw-edema model | Significant in vivo anti-inflammatory properties. acs.org |
| 1H-indazole analogs | In silico (molecular docking) | Significant binding results with COX-2 enzyme. innovareacademics.in |
| 4-(Piperazin-1-yl)-1H-indazole hydrochloride | General anti-inflammatory properties | Studied for its potential to reduce inflammation. smolecule.com |
Derivatives of this compound have also been reported to exhibit analgesic properties, suggesting their potential use in pain management. researchgate.netacs.orgbohrium.com Research has shown that these compounds can produce significant anti-nociceptive effects in various pain models.
A study investigating the analgesic potential of indazole derivatives observed a significant increase in withdrawal latency time in thermal nociception models following treatment. researchgate.net This anti-nociceptive effect was found to involve the opioidergic system and K+ ATP channels. researchgate.net Another study on a novel indazolone derivative demonstrated its efficacy in hampering chemically and thermally induced nociceptive responses, with the involvement of the opioidergic mechanism. acs.org The design of novel piperazine urea (B33335) derivatives as TRPV1 antagonists has also led to the identification of potent analgesic candidates. bohrium.com
The table below details the analgesic effects of selected this compound derivatives.
| Compound/Derivative | Pain Model/Mechanism | Activity/Findings |
| Investigated indazoles | Thermal nociception | Significant increase in withdrawal latency time; involvement of opioidergic system and K+ ATP channels. researchgate.net |
| Novel indazolone derivative | Chemical and thermal nociception | Efficiently hampered nociceptive responses; involvement of opioidergic mechanism. acs.org |
| Piperazine urea derivatives (TRPV1 antagonists) | TRPV1 antagonism | Identified as efficient TRPV1 antagonists for potential analgesic drug development. bohrium.com |
Potential in Treating Neurodegenerative Diseases
Derivatives of this compound have shown promise in the context of neurodegenerative diseases. The malfunctioning of protein kinases is considered a significant factor in the development of these disorders. google.com Certain indazole derivatives have been developed as kinase inhibitors, suggesting a potential therapeutic avenue. google.com
One notable compound, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, has been identified as a kinase inhibitor with potential applications in diseases characterized by deregulated protein kinase activity. google.com This highlights the role of the indazole core in targeting pathways relevant to neurodegeneration.
Furthermore, research into related heterocyclic structures has identified compounds with neuroprotective effects. For instance, certain fascaplysin (B45494) derivatives have been shown to reduce H₂O₂-induced neurotoxicity, indicating the potential for such scaffolds to yield treatments for conditions like Alzheimer's disease. nih.gov The exploration of multi-target ligands, such as those with affinity for dopamine and serotonin receptors, also presents a promising strategy for developing new antipsychotic and neuroprotective agents. researchgate.net
| Compound Name | Target/Activity | Disease Area |
| N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide | Kinase inhibitor | Neurodegenerative diseases |
| Fascaplysin derivatives | Neuroprotective | Alzheimer's disease |
| N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) | Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptor ligand | Schizophrenia |
Anti-diabetic Activity
The 1H-indazole scaffold is recognized for its diverse biological activities, including anti-diabetic potential. nih.govsemanticscholar.org While direct studies on this compound derivatives for anti-diabetic activity are emerging, the broader class of indazole and related heterocyclic compounds has shown promise.
For instance, the development of 1,2,4-triazole (B32235) derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, inspired by the structures of existing anti-diabetic drugs, demonstrates a relevant therapeutic strategy. wiley.com One such compound, phenyl(4-(3-(m-tolyl)- biomedres.usresearchgate.netwaocp.orgtriazolo[4,3-b]pyridazin-6-yl) piperazin-1-yl) methanone, exhibited potent DPP-4 inhibitory activity. wiley.com Additionally, novel indole derivatives are being investigated as anti-diabetic agents that work through new mechanisms of action. google.com
| Compound Class | Target/Activity | Relevance to Diabetes |
| 1,2,4-Triazole derivatives | DPP-4 inhibition | Potential anti-diabetic agents |
| Indole derivatives | Novel mechanisms | Potential for new diabetes treatments |
Anti-osteoporosis Activity
Substituted indazole derivatives have attracted attention for a variety of biological activities, including the potential for treating osteoporosis. nih.govsemanticscholar.org The structural diversity of indazole compounds allows for the exploration of their effects on bone metabolism and health.
Research has highlighted the broad therapeutic potential of the indazole nucleus, with anti-osteoporosis activity being one of the cited applications. nih.govsemanticscholar.org This suggests that derivatives of this compound could be investigated for their ability to influence bone density and structure, offering a potential avenue for the development of new anti-osteoporosis agents.
Inhibition of Apoptosis
Certain derivatives of this compound have been shown to inhibit apoptosis, a process of programmed cell death. researchgate.net This activity is particularly relevant in the context of diseases where preventing cell death is beneficial.
For example, KMU-193, a 2-(4-ethoxy-phenyl)-N-{5-[2-fluoro-4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-1H-indazol-3-yl}-acetamide, has demonstrated strong apoptotic effects in A549 human lung carcinoma cells. waocp.org This compound was found to induce apoptosis through the activation of caspase-3 and was mediated by p53-dependent pathways. waocp.org Another study on an indazole derivative, compound 2f, showed it promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. researchgate.net
| Compound Name | Mechanism of Action | Cell Line |
| KMU-193 | Caspase-3 activation, p53-dependent pathway | A549 (Human Lung Carcinoma) |
| Compound 2f | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 | 4T1 (Breast Cancer) |
Anti-rheumatoid Arthritis Activity
Indazole derivatives are being explored for their potential in treating rheumatoid arthritis, a chronic inflammatory disease. researchgate.net The anti-inflammatory properties of these compounds make them promising candidates for mitigating the joint inflammation and damage characteristic of this condition.
Studies have suggested that indazole derivatives could act as selective inhibitors of enzymes like tyrosine-protein kinase JAK3, which is implicated in the inflammatory process of rheumatoid arthritis. tandfonline.com The investigation of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as potential JAK3 inhibitors highlights a rational approach to developing new treatments for this autoimmune disease. tandfonline.com
Hypotensive and Anti-hypertensive Activity
The this compound scaffold has been incorporated into molecules with hypotensive and anti-hypertensive properties. researchgate.net These compounds often exert their effects by interacting with various receptors involved in blood pressure regulation. researchgate.net
For instance, a series of trans-1-piperazino-3-phenylindans were found to have potent antihypertensive activity in spontaneously hypertensive rats. nih.gov The compound (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1- piperazinyl]ethyl]-2-imidazolidinone (irindalone) was identified as having a pharmacological profile similar to the established antihypertensive agent ketanserin. nih.gov Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM008), demonstrated hypotensive and antihypertensive effects, with its mechanism suggested to involve nitric oxide, 5-HT1A, and muscarinic receptors. nih.gov Furthermore, some quinoxaline and piperazine derivatives have been noted for their potential to reduce hypertension. tandfonline.com
| Compound Name | Mechanism of Action | Animal Model |
| (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1- piperazinyl]ethyl]-2-imidazolidinone (Irindalone) | 5-HT2 antagonism | Spontaneously hypertensive rats |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) | Involves nitric oxide, 5-HT1A, and muscarinic receptors | Normotensive and hypertensive rats |
Anti-obesity Activity
The potential for treating obesity has been identified as one of the biological activities of indazole derivatives. researchgate.net The pyrazole moiety, a core component of the indazole structure, is present in the anti-obesity drug rimonabant, highlighting the relevance of this chemical class in weight management therapies. nih.gov
While specific studies focusing on this compound derivatives for anti-obesity effects are not extensively detailed in the provided context, the known activity of related compounds suggests that this is a viable area for future research and development.
Trichomonacidal Activity
Trichomonas vaginalis, a protozoan parasite, is the causative agent of trichomoniasis, a common sexually transmitted infection. The emergence of drug-resistant strains necessitates the search for new therapeutic agents. Research has shown that certain this compound derivatives possess notable trichomonacidal activity.
A series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles were synthesized and evaluated for their activity against T. vaginalis. science.gov Several of these 5-nitroindazole (B105863) derivatives demonstrated significant trichomonacidal effects at a concentration of 10 μg/mL. science.gov In a separate study, researchers synthesized new series of 1,2-disubstituted indazolinones, 3-(aminoalkoxy)indazoles, and 3-(alkylamino)indazoles. mdpi.com Four of these derivatives displayed noteworthy activity against the parasite, with IC₅₀ values below 16 μM. mdpi.com Specifically, the 3-(aminoalkoxy)indazoles were the most active, with IC₅₀ values of 5.6 and 8.5 μM against metronidazole-sensitive and -resistant isolates, respectively. mdpi.com
Table 1: Trichomonacidal Activity of Selected Indazole Derivatives
| Compound Class | Key Structural Features | Activity | Reference |
|---|---|---|---|
| 5-Nitroindazole Derivatives | 3-alkoxy or 3-hydroxy substitutions | Significant activity at 10 µg/mL | science.gov |
| 3-(Aminoalkoxy)indazoles | 1,2-disubstitution | IC₅₀ = 5.6 µM (MTZ-sensitive), 8.5 µM (MTZ-resistant) | mdpi.com |
| 3-(Alkylamino)indazoles | 1,2-disubstitution | IC₅₀ < 16 µM | mdpi.com |
IC₅₀: Half-maximal inhibitory concentration; MTZ: Metronidazole
HIV Protease Inhibition
The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, making it a key target for antiretroviral therapy. Indazole derivatives have been investigated for their potential to inhibit this enzyme. Some indole derivatives, which share structural similarities with indazoles, have been reported as inhibitors of HIV-1 protease. google.com
While direct studies on the HIV protease inhibitory activity of this compound are limited in the provided results, the broader class of indazole derivatives has shown promise. For instance, various indazole derivatives are known to possess potent pharmacological activities, including HIV protease inhibition. derpharmachemica.comresearchgate.net This suggests that the this compound scaffold could serve as a valuable template for designing novel HIV protease inhibitors. Further research is needed to specifically evaluate the efficacy of this particular class of compounds against HIV protease.
Structure Activity Relationship Sar Studies and Molecular Modeling
Influence of Substitutions on the Indazole Ring
Alterations to the indazole ring of 3-(piperazin-1-yl)-1H-indazole derivatives have profound effects on their biological activity. Both the position and the electronic nature of substituents are critical determinants of potency and target engagement.
Positional Effects of Substituents (e.g., C-1, C-3, C-5, C-6)
The location of substituents on the indazole ring significantly impacts the activity of these compounds. Research has shown that 3-substituted 1H-indazole derivatives often exhibit greater significant activity compared to their 1-aroyl-1H-indazole counterparts. biomedres.us
Substitutions at the C-5 position of the indazole ring have garnered considerable attention for developing highly active and selective inhibitors. nih.gov The introduction of various substituted aromatic groups at this position via Suzuki coupling has been a successful strategy to explore interactions with different kinase targets and enhance biological activity. nih.gov For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent on the benzene (B151609) ring at the C-5 position of the indazole had a marked effect on the anti-proliferative activity against Hep-G2 cells. nih.gov Specifically, a 3,5-difluoro substituent resulted in the highest activity, highlighting the importance of the substitution pattern. nih.gov
Furthermore, the regioselectivity of N-alkylation on the indazole scaffold is influenced by substituents at various positions. While C-3 substitutions can direct N-1 selectivity, substituents at the C-7 position, such as NO2 or CO2Me, have been shown to confer excellent N-2 regioselectivity. d-nb.info
Electronic Effects on Activity Potency
The electronic properties of substituents on the indazole ring are crucial for the potency of this compound derivatives. Studies have indicated that the electronic effects on the 1H-indazole ring are important for activity potency. biomedres.us
In the context of dopamine (B1211576) D2 receptor antagonists, electron-donating substituents on the phenyl ring of the piperazine (B1678402) moiety, such as ethers and thioethers, generally contribute more to an increase in activity than electron-withdrawing substituents like halogens and trifluoromethyl groups. researchgate.nettandfonline.com For example, the introduction of a methylthio substituent at the ortho position of the phenyl ring leads to a strong binding to the receptor, approximately three times higher than that of methoxy (B1213986) and ethoxy groups at the same position. researchgate.nettandfonline.com Conversely, clearing the phenyl of any substituents results in an activity similar to having an electron-withdrawing substituent at the ortho position. tandfonline.com
In the development of fibroblast growth factor receptor (FGFR) inhibitors, the addition of a fluorine atom to the phenyl ring of an indazole derivative led to a remarkable improvement in activity. nih.gov This underscores the significant role that electron-withdrawing groups can play in modulating the potency of these compounds, depending on the specific biological target.
Impact of Piperazine N-Substituents on Biological Activity
The substituent attached to the nitrogen atom of the piperazine ring in this compound analogs plays a pivotal role in determining their biological activity. The nature of this substituent can influence potency, selectivity, and pharmacokinetic properties. mdpi.com
Steric and Electronic Considerations
Both steric and electronic factors of the N-substituent on the piperazine ring are critical. The size and electronic nature of the substituent can dictate how the molecule interacts with its biological target. nih.gov For instance, in a series of ROCK-II inhibitors, the introduction of different substituents on the piperazine ring led to significant variations in activity. researchgate.net
The basicity of the piperazine nitrogen atoms and the potential for electrostatic interactions with the target receptor are key features. mdpi.com The choice of N-substituents can modulate these properties, thereby affecting the binding affinity and selectivity of the compound. mdpi.com
Role of Methyl and Ethyl Groups
Small alkyl groups, such as methyl and ethyl, on the piperazine nitrogen have been shown to be favorable in certain contexts. In a series of indazole derivatives with antiproliferative activity, a methyl group on the piperazine was found to be beneficial. rsc.org Compared to an unsubstituted piperazine or a bulkier substituent, the methyl-substituted analog displayed improved activity, suggesting that a suitable size of the alkyl substituent at this position is advantageous. rsc.org
Similarly, the presence of a 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety has been identified as a crucial structural feature in potent BCR-ABL inhibitors. semanticscholar.orgtandfonline.com The terminal nitrogen of the piperazinyl methylene (B1212753) is predicted to be protonated at physiological pH, enabling it to form a hydrogen bond with the target protein. semanticscholar.orgtandfonline.com Replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group resulted in a significant increase in potency against the BCR-ABL T315I mutant. semanticscholar.org
Importance of Linker and Bridging Moieties
In the development of Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) inhibitors, the nature of the linker between the indazole core and a pyridin-2(1H)-one moiety was systematically explored. sci-hub.st The use of an amide linker was a key feature in the design of these inhibitors. sci-hub.st
Similarly, in a series of ROCK-II inhibitors, the linker substructure in 1H-indazole analogs was found to be important. researchgate.net The design of these inhibitors involved hydroxy or amino-substituted linkers connecting the indazole-piperazine or indazole-piperidine core to other fragments. researchgate.net
The introduction of a hydrazide-hydrazone linker has also been explored as a valuable moiety to form hydrogen bonds with target enzymes, in addition to providing a scaffold for attaching diverse aromatic residues to create further interactions. mdpi.com The insertion of a methylene linker between a terminal phenyl ring and a substituted piperazine was investigated to understand its impact on potency against BCR-ABL T315I. semanticscholar.org
The data in the following table summarizes the effects of different linkers on the activity of indazole derivatives.
| Linker Type | Biological Target | Key Findings | Reference |
| Amide | EZH1/EZH2 | Crucial for inhibitory activity. | sci-hub.st |
| Hydroxy/Amino-substituted Alkyl | ROCK-II | Linker substructure is important for activity. | researchgate.net |
| Hydrazide-hydrazone | Cholinesterases | Forms hydrogen bonds with target enzymes. | mdpi.com |
| Methylene | BCR-ABL T315I | Insertion impacts potency. | semanticscholar.org |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis of more potent and specific compounds. For derivatives of this compound, these techniques have been pivotal in understanding their binding modes to various biological targets and in predicting their pharmacokinetic profiles.
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the experimentally determined structure of a related homologous protein (the "template").
In the context of this compound derivatives, homology modeling has been employed to create models of target receptors, particularly when crystal structures are unavailable. For instance, in the investigation of N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) as a potential antipsychotic, homology models of dopamine (D1, D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) receptors were constructed to predict the binding modes of the compound. researchgate.netnih.gov These models are crucial for subsequent molecular docking and dynamics simulations. researchgate.netnih.gov Similarly, the study of another potential antipsychotic, D2AAK1, also utilized homology modeling to understand its interaction with various G protein-coupled receptors (GPCRs). researchgate.net The process generally involves identifying suitable templates from the Protein Data Bank (PDB), performing sequence alignment, model building, and finally, model refinement and validation. yasara.org
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor at the atomic level.
For this compound derivatives, molecular docking has been instrumental in elucidating their binding mechanisms to various kinases and receptors. Docking studies have been performed on:
VEGFR-2: Several studies have designed and docked indazole derivatives, including those with a piperazine moiety, into the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to explore their potential as anti-cancer agents. researchgate.net
Dopamine and Serotonin Receptors: In the development of antipsychotic agents, docking studies of compounds like D2AAK3 have shown a key interaction, a salt bridge, between the protonatable nitrogen atom of the piperazine ring and a conserved aspartate residue (Asp3.32) in the binding pocket of dopamine and serotonin receptors. researchgate.netnih.gov
Discoidin Domain Receptor 1 (DDR1): A study on indazole derivatives targeting DDR1 for renal cancer revealed the binding efficacy of these compounds through docking, with the binding energy values used to rank potential inhibitors. nih.gov
Enoyl-ACP (CoA) reductase: To identify potential inhibitors against tuberculosis, docking analysis of indazole scaffolds was performed against this enzyme. researchgate.net
Cancer Osaka Thyroid (COT) Kinase: A derivative, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, was identified as a potent inhibitor through virtual screening and docking studies. alliedacademies.org
These studies consistently highlight the importance of the piperazinyl-indazole core in anchoring the ligand within the receptor's binding site, often through hydrogen bonds and hydrophobic interactions. worldscientific.com
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
MD simulations have been used to refine the binding poses of this compound derivatives obtained from molecular docking and to assess the stability of the ligand-receptor complexes over time. worldscientific.com For example, MD simulations of D2AAK3 complexed with dopamine and serotonin receptors confirmed the stability of the interactions predicted by docking, particularly the salt bridge with the conserved aspartate residue. researchgate.netnih.gov These simulations provide insights into the flexibility of the ligand and the receptor, and can reveal important conformational changes that occur upon binding. nih.gov The stability of these complexes is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. nih.gov
Pharmacophore modeling is a method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.
For 1H-indazole derivatives, pharmacophore models have been developed to guide the design of new compounds with improved potency and selectivity. biomedres.us These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in the development of FGFR1 inhibitors, a pharmacophore model was used to screen a fragment library, leading to the identification of potent indazole-based compounds. tandfonline.com The piperazine moiety in this compound often contributes a key hydrogen bond acceptor feature to these models.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies use computational models to predict the pharmacokinetic properties of a compound. These predictions help in the early identification of candidates with poor drug-like properties, thus reducing the attrition rate in later stages of drug development.
For various piperazinyl indazole derivatives, in silico ADME properties have been calculated to assess their potential as drug candidates. mdpi.comnih.gov These studies often predict parameters such as:
Lipinski's Rule of Five: To assess drug-likeness. alliedacademies.org
Human Oral Absorption. alliedacademies.org
Blood-Brain Barrier (BBB) penetration. alliedacademies.org
Metabolic stability: Predictions often point towards the piperazine ring being a potential site of metabolism, for example, through CYP3A4-mediated N-dealkylation. vulcanchem.com
The results of these in silico predictions are crucial for prioritizing compounds for further experimental evaluation.
Mutagenicity and Metabolic Considerations of Piperazinyl Indazoles
The metabolic fate and potential mutagenicity of drug candidates are critical aspects of their safety assessment. For compounds containing the piperazinyl indazole motif, these have been areas of significant investigation.
Studies have shown that some compounds containing a 3-piperazinyl indazole core can exhibit metabolism-dependent mutagenicity. acs.orgacs.org For example, a compound, referred to as 1a (6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperazin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one), was found to be mutagenic in the Ames test (specifically in Salmonella typhimurium strain TA98) but only in the presence of a metabolic activation system like rat liver S9. acs.orgacs.org This suggests that a metabolite, rather than the parent compound, is the mutagenic species.
The primary metabolic pathway identified for this class of compounds is a P450-mediated N-deindazolation, which involves the cleavage and loss of the indazole ring. acs.orgacs.org The core motif, 3-piperazinyl indazole (referred to as 3a), was itself found to be a promutagen. acs.orgacs.org It is hypothesized that this metabolic cleavage proceeds through a reactive oxaziridine (B8769555) intermediate, which may be responsible for the observed mutagenicity. acs.org
Interestingly, structural modifications can mitigate this mutagenic potential. A structural analogue, 1b (6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperidin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one), where the piperazine is replaced by a piperidine (B6355638), was not mutagenic and did not undergo the metabolic cleavage of the indazole ring. acs.org This suggests that the chemical bond at the 3-position of the indazole to a heteroatom within another cyclic ring is a prerequisite for this specific toxicity. acs.org
The piperazine ring itself is a common site of metabolism for many drugs, often undergoing N-dealkylation or oxidation. acs.org The specific cytochrome P450 enzymes involved in the metabolism of piperazine-containing compounds can include CYP3A4, CYP2D6, and CYP1A2. nih.gov
P450-Mediated N-Deindazolation
The metabolic transformation of compounds containing the this compound motif can be significantly influenced by cytochrome P450 (CYP) enzymes. A crucial metabolic pathway identified for certain molecules incorporating this scaffold is P450-mediated N-deindazolation, which involves the cleavage and loss of the indazole ring. acs.org
Research conducted on a compound, 6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperazin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one (referred to as compound 1a ), demonstrated that this N-deindazolation was a predominant metabolic reaction when incubated with rat liver S9 subcellular fractions or microsomes. acs.org Further investigation identified P450 3A as the principal enzyme responsible for catalyzing this specific cleavage reaction. acs.org
The interaction with P450 3A was found to be a mechanism-based inactivation, where the enzyme is irreversibly inhibited. The inactivation of P450 3A by compound 1a was shown to be dependent on time, concentration, and the presence of NADPH. acs.org The kinetics of this inactivation have been characterized, providing insight into the potency of the inhibition.
Table 1: Inactivation Kinetics of P450 3A by Compound 1a
| Parameter | Value | Description |
|---|---|---|
| KI | 8.1 µM | The concentration of the inactivator that gives half the maximal rate of inactivation. acs.org |
Structure-activity relationship studies highlight the specific structural features required for this metabolic process. A key finding is that a chemical bond from the 3-position of the indazole ring to a heteroatom within another cyclic structure, such as the nitrogen in the piperazine ring, is a prerequisite for the N-deindazolation and associated toxicity. acs.org When the piperazine ring in compound 1a was replaced with a piperidine ring to create a structural analogue (compound 1b ), the molecule did not undergo this metabolic cleavage. acs.org This suggests that the nature of the heterocyclic ring attached to the indazole is critical for the P450-mediated reaction to occur.
Role of Oxaziridine Intermediate in Toxicity
The mechanism proposed for the P450-mediated N-deindazolation involves the formation of a highly reactive, putative oxaziridine intermediate. acs.org The metabolic process that eliminates the indazole moiety from the parent compound is considered a key step in causing mutagenicity. acs.orgresearchgate.net
The existence of the oxaziridine intermediate is inferred indirectly from the detection of metabolic byproducts. acs.org In microsomal incubations of compound 1a , benzoic acid was identified. acs.orgresearchgate.net It is postulated that the oxaziridine intermediate rearranges to form 3-indazolone, an unstable product that subsequently hydrolyzes to generate benzoic acid. acs.orgresearchgate.net
This electrophilic oxaziridine intermediate is believed to be the species responsible for both the observed mutagenicity and the mechanism-based inactivation of P450 3A. acs.orgresearchgate.net The mutagenic potential was evaluated using the Ames assay, a bacterial reverse mutation test. Compound 1a was found to be mutagenic to Salmonella typhimurium strain TA98, but only in the presence of a metabolic activating system (rat liver S9), indicating that its metabolic products are the mutagenic agents. acs.org
The core motif, 3-piperazinyl indazole (compound 3a ), was also shown to be a promutagen. acs.org In contrast, the structural analogue that did not undergo cleavage (compound 1b ) was not mutagenic. acs.org This difference underscores that the toxicity is linked to the metabolic pathway rather than the parent compound itself.
Table 2: Mutagenicity Evaluation in Ames Assay (S. typhimurium TA98)
| Compound | Description | Metabolic Activation | Result |
|---|---|---|---|
| 1a | Contains this compound motif | Required | Mutagenic acs.org |
| 1b | Piperidine analogue (does not undergo cleavage) | With or without | Not Mutagenic acs.org |
| 2a | Cleaved product (piperazine-containing side chain) | Required | Marginally Mutagenic acs.org |
| 3a | Core motif (3-piperazinyl indazole) | Required | Promutagen acs.org |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Compound 1a | 6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperazin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one |
| Compound 1b | 6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperidin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one |
| Compound 2a | 6-chloro-3,3-dimethyl-5-(3-piperazin-1-yl-propyl)-1,3-dihydro-indol-2-one |
| Compound 3a | This compound |
| 3-Indazolone | 1H-Indazol-3(2H)-one |
| Benzoic acid | Benzoic acid |
Preclinical Development and Future Perspectives
Lead Optimization Strategies
Lead optimization is a cornerstone of drug discovery, aiming to transform a promising hit compound into a viable drug candidate. This process involves iterative structural modifications to enhance desired properties while minimizing undesirable ones. For the 3-(piperazin-1-yl)-1H-indazole scaffold, optimization efforts are primarily focused on improving biological potency and selectivity, as well as enhancing physicochemical characteristics to ensure better drug-like qualities.
The potency and selectivity of indazole-piperazine derivatives are deeply intertwined with their specific structural features. Researchers employ structure-activity relationship (SAR) studies to systematically modify the molecule and observe the resulting effects on its biological activity.
Key strategies for improving potency and selectivity include:
Substitution on the Indazole Ring: The C-5 position of the indazole ring has been identified as a critical site for modification to achieve highly active and selective inhibitors. semanticscholar.orgnih.gov In one study, a series of derivatives were synthesized where the 5-position was modified via Suzuki coupling reactions. This led to the identification of compound 6o , which demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed high selectivity compared to normal cells. nih.govresearchgate.net
Modification of the Piperazine (B1678402) Moiety: The piperazine ring is not merely a passive linker; its substitution plays a crucial role. For instance, in the development of PLK4 inhibitors, the addition of a methyl group to the piperazine ring, creating a (4-methylpiperazin-1-yl)pyridin-3-yl substituent, resulted in significantly enhanced activity. nih.gov
Hybridization and Linker Modification: The nature of the group attached to the piperazine ring can drastically alter the compound's interaction with its biological target. In the development of pan-Trk inhibitors for pain, replacing a methoxy (B1213986) group with a piperidine (B6355638) on the linker led to a compound with high cell permeability and significant potency (TRKA IC50 = 1.6 nM). nih.gov Similarly, for pan-Pim kinase inhibitors, replacing a piperidine moiety with 2-aminopiperidine (B1362689) resulted in a compound with nanomolar potency. nih.gov
The following table summarizes the impact of specific structural modifications on the potency of indazole-piperazine derivatives against various targets.
| Compound/Series | Structural Modification | Target | Potency / IC50 |
| Compound 6o | Phenyl group at C-5 of indazole | K562 Cells | 5.15 µM nih.govresearchgate.net |
| Compound 62d | (4-methylpiperazin-1-yl)pyridin-3-yl at C-6 of indazole | PLK4 | 0.0024 µM nih.gov |
| Compound 39b | Piperidine replacing methoxy group on aryl linker | TRKA | 1.6 nM nih.gov |
| Compound 59c | 2-aminopiperidine replacing piperidine on pyrazinyl linker | Pim1-3 Kinases | 3–70 nM nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
A compound's therapeutic success is not solely dependent on its potency but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The piperazine group itself is often introduced into drug candidates to improve properties like aqueous solubility and oral bioavailability. semanticscholar.orgnih.gov
Strategies to enhance these properties in the indazole-piperazine class include:
Systematic Structural Modifications: In a series of Mcl-1 inhibitors, researchers sought to improve the poor physicochemical properties of initial biphenyl (B1667301) analogues. acs.org Replacing a biphenyl group with a para-phenoxyphenyl moiety led to a compound (Analogue 21 ) with similar binding affinity but improved solubility, which resulted in stronger effects in cellular assays. acs.org However, the introduction of a para-phenylpiperazine group in the same position led to a significant decrease in binding affinity, illustrating the delicate balance between optimizing solubility and maintaining potency. acs.org
| Compound | Structural Modification | Physicochemical Property Enhanced |
| Imatinib | Contains a piperazine moiety | Enhanced solubility and oral bioavailability semanticscholar.orgnih.gov |
| Analogue 21 | Replacement of biphenyl with para-phenoxyphenyl | Improved solubility acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Combination Therapies
Combining targeted agents like indazole-piperazine derivatives with established chemotherapeutics is a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce toxicity. A patent for a phosphoinositide 3-kinase (PI3K) inhibitor, 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[2,3-d]pyrimidin-4-yl)morpholine , explicitly details its use in combination with a range of chemotherapeutic agents. google.com.na This approach leverages the distinct mechanisms of action of the combined drugs to achieve a synergistic anti-cancer effect.
| Indazole-Piperazine Based Agent | Combination Drug | Therapeutic Area |
| PI3K Inhibitor (Formula IIa) | Tarceva (Erlotinib) | Cancer |
| PI3K Inhibitor (Formula IIa) | Docetaxel | Cancer |
| PI3K Inhibitor (Formula IIa) | 5-FU (5-Fluorouracil) | Cancer |
| PI3K Inhibitor (Formula IIa) | Gemcitabine | Cancer |
| PI3K Inhibitor (Formula IIa) | Cisplatin / Carboplatin | Cancer |
| PI3K Inhibitor (Formula IIa) | Bevacizumab | Cancer |
This table, based on patent information, showcases potential combination therapies for an indazole-based PI3K inhibitor. google.com.na
Unexplored Therapeutic Areas
While much of the research on indazole-piperazine compounds has focused on oncology and central nervous system disorders, the versatility of this scaffold suggests potential in other therapeutic fields. researchgate.netnih.gov
Inflammatory and Autoimmune Diseases: Rho-associated coiled-coil containing protein kinase (ROCK) has been implicated in inflammatory diseases such as rheumatoid arthritis, atherosclerosis, asthma, and multiple sclerosis. researchgate.net The development of indazole-based ROCK inhibitors suggests that derivatives of this compound could be explored for these conditions. researchgate.net
Infectious Diseases: The rise of antibiotic resistance necessitates novel therapeutic strategies. Indazole–quinolone hybrids, which incorporate a piperazine linker, have been investigated as anti-virulence agents against the bacterium Pseudomonas aeruginosa. mdpi.com This approach aims to disarm the pathogen by quenching its quorum sensing (QS) systems rather than killing it directly, which may reduce the pressure for resistance development. mdpi.com
Metabolic Disorders: The therapeutic versatility of the broader indazole framework in areas like obesity and hyperlipidemia suggests that specific indazole-piperazine derivatives could be tailored for metabolic diseases. researchgate.netnih.gov
Challenges and Opportunities in Indazole-Piperazine Drug Discovery
Despite the therapeutic promise, the path to developing drugs based on the this compound scaffold is not without its obstacles. A significant challenge lies in the chemical synthesis of these complex molecules.
A critical factor in the feasibility of a drug candidate is the ability to produce it efficiently and economically on a large scale. Low yields in multi-step synthetic routes can hinder preclinical and clinical development.
Minimizing Side Effects and Toxicity
A crucial aspect of the preclinical development of drug candidates based on the this compound scaffold is the early identification and mitigation of potential side effects and toxicity. Medicinal chemistry and molecular design strategies are actively employed to enhance the safety profile of these compounds while preserving or improving their therapeutic efficacy. These strategies primarily revolve around modifying the core structure to alter its physicochemical properties, metabolic pathways, and off-target interactions.
One of the key approaches involves structural modification and simplification . Research has shown that even minor alterations to the this compound core or its substituents can significantly impact the compound's safety profile. nih.gov The goal of structural simplification is to remove unnecessary chemical groups that might contribute to toxicity without diminishing the compound's desired biological activity. nih.gov This can lead to molecules with improved pharmacokinetic properties and a lower likelihood of adverse effects. nih.gov
Another important strategy is the modulation of physicochemical properties , such as lipophilicity. While a certain degree of lipophilicity is often necessary for cell permeability and target engagement, excessive lipophilicity can lead to off-target effects and toxicity. By introducing more polar or hydrophilic groups, chemists can fine-tune the lipophilicity to an optimal range. For example, the introduction of a morpholine (B109124) group in place of a less polar substituent can improve the lipophilic efficiency (LipE) and potentially reduce off-target binding. nih.gov
Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are fundamental to this optimization process. These studies systematically evaluate how different chemical modifications affect both the desired activity and the toxicity of the compounds. For instance, in a series of 1H-indazole derivatives, the introduction of an (E)-3,5-dimethoxystyryl group at the C3 position and various substituents at the R1 position allowed for a detailed investigation into how these changes influenced anticancer activity against different cell lines. nih.gov Such studies provide valuable insights that guide the design of safer and more effective next-generation compounds.
Furthermore, bioisosteric replacement is a widely used technique where a part of the molecule is replaced by another group with similar physical or chemical properties. This can be done to block metabolic pathways that lead to the formation of toxic metabolites. For example, replacing a metabolically liable part of the molecule with a more stable group can enhance the compound's metabolic stability and reduce the risk of toxicity. researchgate.net
In the context of developing multi-target ligands, a key strategy to minimize side effects is to optimize the selectivity profile . For compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, for example, medicinal chemists aim to enhance affinity for the desired targets (e.g., D2, 5-HT1A) while minimizing interaction with other receptors, such as histaminergic (H1) and muscarinic (M1) receptors, which are often associated with undesirable side effects like sedation and cognitive impairment. tandfonline.com
Recent research on 1H-indazole-3-amine derivatives has highlighted the potential of this scaffold to yield compounds with high selectivity for cancer cells over normal cells. researchgate.net One such derivative, compound 6o , demonstrated potent inhibitory effects against the K562 cancer cell line while showing significantly lower toxicity towards normal HEK-293 cells. researchgate.net This selectivity is a critical factor in minimizing the side effects commonly associated with cancer chemotherapy. researchgate.net
The table below summarizes some of the strategies and findings from preclinical studies aimed at minimizing the toxicity of compounds containing the this compound scaffold.
| Strategy | Example Compound/Series | Key Findings | Reference |
| Structural Modification | 1H-Indazole-3-carboxamide analogues | Substitution at the 5-, 6-, and 7-positions of the 1H-indazole ring with F or Cl maintained potency, while an OCH3 group at the 5-position diminished it, indicating the influence of steric and electronic properties on activity. | nih.gov |
| Selectivity Optimization | Novel indazole and piperazine derivatives | Compound 11 showed improved affinity for the 5-HT7 receptor, which may contribute to cognitive benefits and mitigate metabolic side effects, while having low affinity for H1 and M1 receptors. | tandfonline.com |
| Targeted Cytotoxicity | 1H-indazole-3-amine derivatives | Compound 6o exhibited potent activity against the K562 cancer cell line (IC50 = 5.15 µM) with significantly lower toxicity in normal HEK-293 cells (IC50 = 33.2 µM), indicating a favorable therapeutic window. | researchgate.net |
| Lipophilic Efficiency Improvement | 7,8-dihydro- nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine 17a | This analog had an improved lipophilic efficiency (LipE) score and showed a two-fold decrease in hERG inhibition compared to the lead compound, suggesting a better safety profile. | nih.gov |
Through these and other innovative preclinical strategies, researchers are continuously working to develop drug candidates based on the this compound scaffold that not only are effective in treating diseases but also possess a high degree of safety, thereby increasing their potential for successful clinical development.
Conclusion
Summary of Key Findings on 3-(Piperazin-1-YL)-1H-indazole Research
The indazole scaffold, particularly this compound, has emerged as a structure of significant pharmacological importance. It serves as a crucial intermediate in the synthesis of a multitude of derivatives with a broad spectrum of biological activities. researchgate.netnih.gov Research has demonstrated that the incorporation of the this compound moiety is a key feature in the design of potent therapeutic agents, particularly in the fields of oncology and neuroscience. researchgate.netnih.gov
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes. nih.govrsc.org Notably, these compounds have shown inhibitory activity against key kinases implicated in cancer progression, such as:
Aurora Kinases: Essential for cell cycle regulation. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Their dysregulation is linked to numerous cancers. nih.govmdpi.com
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis. researchgate.net
Polo-like Kinase 4 (PLK4) and Fms-like Tyrosine Kinase 3 (FLT3): Targets in various malignancies. nih.gov
Beyond oncology, derivatives have been explored for their potential in treating neurological disorders, with some exhibiting activity as antipsychotic agents. researchgate.net The versatility of the this compound core allows for structural modifications that can fine-tune the pharmacological properties of the resulting molecules, leading to enhanced potency and selectivity. biomedres.usnih.gov
Outlook for Future Research and Therapeutic Applications
The future of research on this compound and its derivatives remains promising, with several avenues for further exploration. A primary focus will likely be the rational design of novel derivatives with improved efficacy and safety profiles. This includes the development of highly selective inhibitors to minimize off-target effects and the optimization of pharmacokinetic properties to enhance drug-like characteristics. rsc.org
Future research directions are expected to include:
Expansion into New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of indazole derivatives suggest their potential in other diseases, such as inflammatory conditions, infectious diseases, and neurodegenerative disorders. researchgate.netnih.gov
Development of Dual-Target or Multi-Target Inhibitors: The ability to modulate multiple signaling pathways simultaneously is a growing area of interest in drug discovery. The this compound scaffold provides a versatile platform for creating compounds that can interact with more than one therapeutic target.
Exploration of Novel Mechanisms of Action: Further investigation into the precise molecular mechanisms by which these compounds exert their effects could uncover new therapeutic strategies and applications. researchgate.net For instance, some derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells. researchgate.net
The continued exploration of the chemical space around the this compound core, coupled with advancements in computational drug design and high-throughput screening, is anticipated to yield a new generation of innovative therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Piperazin-1-yl)-1H-indazole derivatives, and how are reaction conditions optimized?
- Methodological Answer : The Mannich reaction is a primary method, where 1H-indazole reacts with formaldehyde and substituted piperazines in ethanol-water (1:1) under room temperature. Key steps include monitoring via TLC (using benzene:methanol or toluene:ethyl acetate:diethylamine) and recrystallization for purification. For example, yields of 45% were achieved for 3-(piperazin-1-yl)methyl)-1H-indazole, with IR and NMR confirming structural integrity . Optimization involves adjusting solvent ratios, reaction time (e.g., 8 hours for ethyl acetate derivatives), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., N-H stretches at 3130 cm⁻¹), while ¹H-NMR (400 MHz) resolves piperazine protons (δ 3.20–2.70 ppm) and indazole aromatic protons (δ 6.80–8.10 ppm). Mass spectrometry and elemental analysis (C, H, N within ±0.4%) validate molecular formulas. For example, ¹³C-NMR distinguishes methylene bridges (C-CH₂-N at δ 3.79 ppm) .
Q. How are antimicrobial activities of this compound derivatives screened in preclinical studies?
- Methodological Answer : Compounds are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values. Piperazine substituents (e.g., 4-methyl) enhance nematicidal activity by disrupting microtubule assembly, as observed in SAR studies .
Advanced Research Questions
Q. How do structural modifications of the piperazine ring influence selectivity for H1/5-HT2A receptor modulation?
- Methodological Answer : Introducing dibenzoazepine or oxadiazepine moieties to the piperazine nitrogen (e.g., 3-(4-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl derivatives) enhances binding to H1/5-HT2A receptors. Computational docking studies (e.g., using AutoDock Vina) guide substitutions to optimize hydrophobic interactions and hydrogen bonding. In vivo models (e.g., rodent sleep studies) validate efficacy .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Yield improvements (from 45% to 75%) are achieved via solvent optimization (e.g., DMF for nucleophilic substitutions), anhydrous conditions, and recrystallization with 2-propanol-petroleum ether. Parallel synthesis and high-throughput screening identify optimal stoichiometric ratios (e.g., 1:1 for ethyl chloroacetate reactions) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:
- ADME profiling : Microsomal assays (e.g., human liver microsomes) assess metabolic stability.
- Prodrug design : Ethyl ester derivatives (e.g., ethyl 2-(3-piperazin-1-yl)methyl)-1H-indazole acetate) improve bioavailability .
Q. What computational tools predict the impact of this compound modifications on acetylcholinesterase (AChE) inhibition?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model non-competitive AChE inhibition. QSAR models correlate piperazine substituents (e.g., propanoate chains) with IC₅₀ values. For example, 3-(Piperazin-1-yl)propionic acid ethyl ester elevates acetylcholine levels by 40% in rodent neuroblastoma cells .
Q. How are enantiomeric impurities addressed in chiral this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
